N'-(Benzenesulfonyl)-N-carbamothioylbenzenecarboximidamide
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Overview
Description
N’-(Benzenesulfonyl)-N-carbamothioylbenzenecarboximidamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzenesulfonyl group, a carbamothioyl group, and a benzenecarboximidamide group, making it a unique and multifunctional molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Benzenesulfonyl)-N-carbamothioylbenzenecarboximidamide typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride. Benzenesulfonyl chloride can be synthesized by reacting benzenesulfonic acid with phosphorus oxychloride or phosphorus pentachloride The next step involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the sulfonamide derivative
Industrial Production Methods
Industrial production of N’-(Benzenesulfonyl)-N-carbamothioylbenzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N’-(Benzenesulfonyl)-N-carbamothioylbenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
N’-(Benzenesulfonyl)-N-carbamothioylbenzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-(Benzenesulfonyl)-N-carbamothioylbenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes like carbonic anhydrase by binding to the active site and blocking substrate access . This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide with similar antimicrobial properties.
N-Butyl-Benzenesulfonamide: Known for its use as a plasticizer and its antimicrobial activity.
Benzenesulfinic Acid: Another sulfonamide derivative with distinct chemical properties.
Uniqueness
N’-(Benzenesulfonyl)-N-carbamothioylbenzenecarboximidamide is unique due to its multifunctional groups, which provide a wide range of chemical reactivity and biological activity
Properties
CAS No. |
65477-09-0 |
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Molecular Formula |
C14H13N3O2S2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
[N-(benzenesulfonyl)-C-phenylcarbonimidoyl]thiourea |
InChI |
InChI=1S/C14H13N3O2S2/c15-14(20)16-13(11-7-3-1-4-8-11)17-21(18,19)12-9-5-2-6-10-12/h1-10H,(H3,15,16,17,20) |
InChI Key |
PQRPQRNNKDJQRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC(=S)N |
Origin of Product |
United States |
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